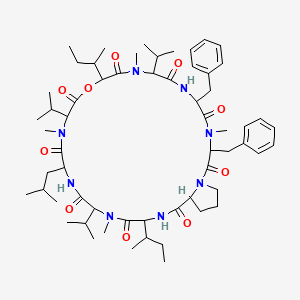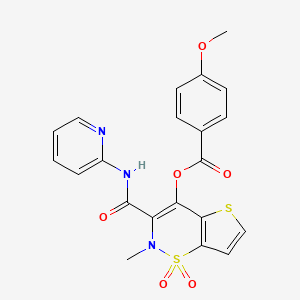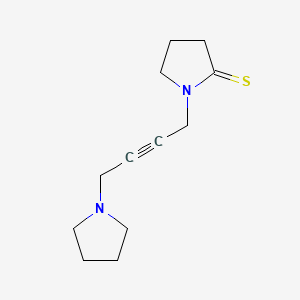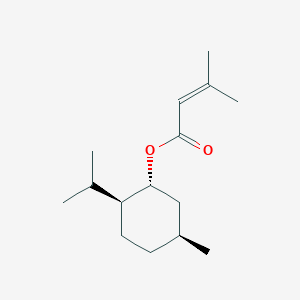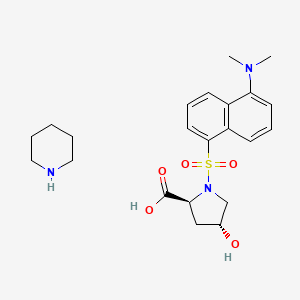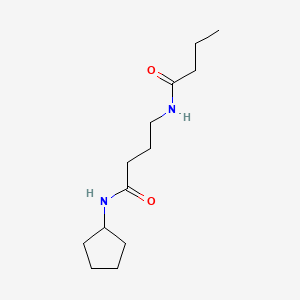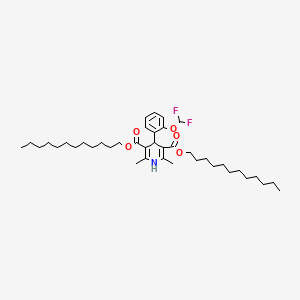
3-(2,2-Dimethyl-1-acetylhydrazino)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethyl-1-acetylhydrazino)propionamide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazine functional group attached to a propionamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-acetylhydrazino)propionamide typically involves the reaction of 2,2-dimethylpropionamide with hydrazine derivatives under controlled conditions. One common method includes the acetylation of hydrazine followed by its reaction with 2,2-dimethylpropionamide. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the reactants are combined in reactors equipped with temperature and pressure control systems. The process ensures high yield and purity of the final product by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dimethyl-1-acetylhydrazino)propionamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted amides .
Applications De Recherche Scientifique
3-(2,2-Dimethyl-1-acetylhydrazino)propionamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2,2-Dimethyl-1-acetylhydrazino)propionamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-propionamide
- 2,2-Dimethyl-N-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-propionamide
Uniqueness
3-(2,2-Dimethyl-1-acetylhydrazino)propionamide is unique due to its specific hydrazine functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
96804-55-6 |
|---|---|
Formule moléculaire |
C7H15N3O2 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
3-[acetyl(dimethylamino)amino]propanamide |
InChI |
InChI=1S/C7H15N3O2/c1-6(11)10(9(2)3)5-4-7(8)12/h4-5H2,1-3H3,(H2,8,12) |
Clé InChI |
XOMOONDQRQCZFW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CCC(=O)N)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


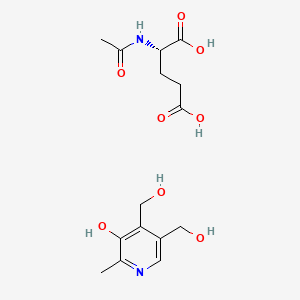
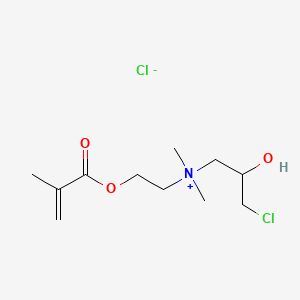
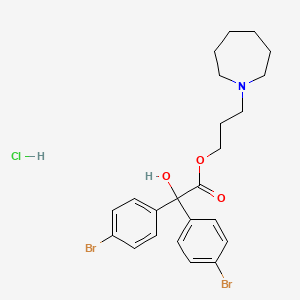
![Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12706805.png)
